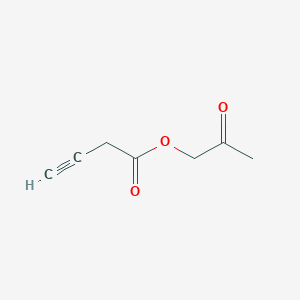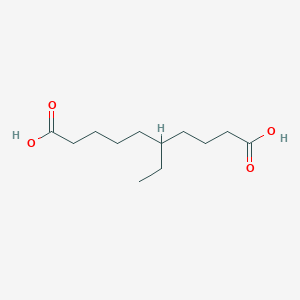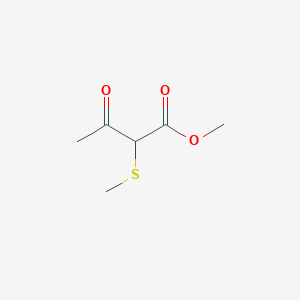
Methyl 2-(methylsulfanyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylsulfanyl)-3-oxobutanoate is an organic compound with the molecular formula C6H10O3S. This compound is characterized by the presence of a methylsulfanyl group attached to the second carbon of a 3-oxobutanoate moiety. It is a versatile intermediate used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(methylsulfanyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the methylthiol group replaces the ethoxy group on the acetoacetate, forming the desired product.
Another method involves the use of Grignard reagents. For instance, the reaction of methyl 2-bromo-3-oxobutanoate with methylmagnesium bromide followed by treatment with methylthiol can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(methylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(methylsulfanyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its reactivity is influenced by the electron-donating effect of the methylsulfanyl group and the electron-withdrawing effect of the carbonyl group. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Methyl 2-(methylsulfanyl)-3-oxobutanoate can be compared with other similar compounds, such as:
Methyl 2-(methylsulfonyl)-3-oxobutanoate: This compound has a sulfonyl group instead of a sulfanyl group, which makes it more oxidized and less nucleophilic.
Methyl 2-(methylsulfinyl)-3-oxobutanoate: This compound contains a sulfinyl group, which is an intermediate oxidation state between sulfanyl and sulfonyl groups.
Methyl 2-(ethylsulfanyl)-3-oxobutanoate: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity and the balance between nucleophilicity and electrophilicity provided by its functional groups.
Propriétés
Numéro CAS |
113335-00-5 |
|---|---|
Formule moléculaire |
C6H10O3S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
methyl 2-methylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3S/c1-4(7)5(10-3)6(8)9-2/h5H,1-3H3 |
Clé InChI |
GTPFZTBXWSIBNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


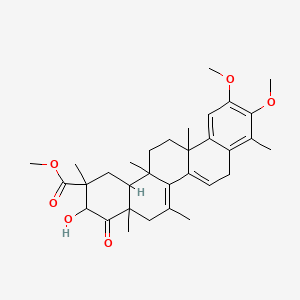
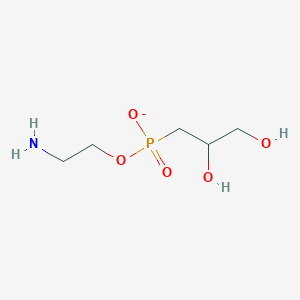

![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)


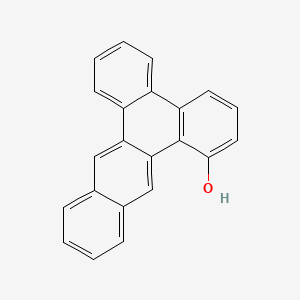
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
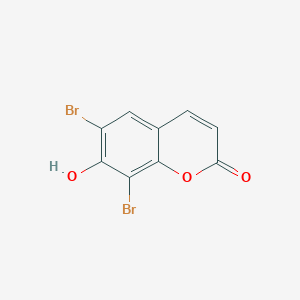
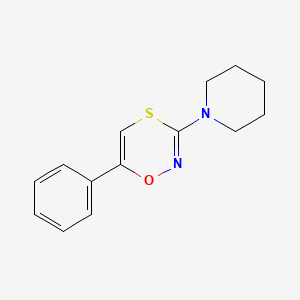
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
